molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845247
CAS No.: 71411-96-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
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Description

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a chemical compound belonging to the class of benzoindoles. This compound is known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and an ethyl group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzoindoles.

Scientific Research Applications

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to changes in gene expression and cellular functions. This inhibition can affect various signaling pathways, including the NF-κB/NLRP3 signaling pathway, which is involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit BET proteins with high potency makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and findings from various studies.

Chemical Structure and Properties

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl has the following chemical structure:

  • Molecular Formula : C12H10BrN
  • CAS Number : 130-00-7
  • Molecular Weight : 249.12 g/mol

The compound features a bromine atom at the 6-position and an ethyl group at the 1-position of the indole ring, which contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benz[cd]indol-2(1H)-one derivatives. A notable study focused on a series of polyamine-conjugated benz[cd]indol-2(1H)-one compounds, where one specific derivative (15f) demonstrated potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. This compound was shown to enter cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis induction .

The mechanism by which benz[cd]indol-2(1H)-one compounds exert their antitumor effects involves:

  • Autophagy Induction : Triggering cellular degradation processes that can lead to cancer cell death.
  • Apoptosis : Promoting programmed cell death through lysosome-mediated pathways.

The interplay between autophagy and apoptosis has been identified as mutually reinforcing, enhancing the overall therapeutic efficacy against cancer .

Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits hepatocellular carcinoma migration
Autophagy InductionInduces cellular degradation processes
ApoptosisPromotes programmed cell death

Study on Polyamine-Conjugated Compounds

In a detailed study, researchers synthesized several derivatives of benz[cd]indol-2(1H)-one conjugated with polyamines. Among these, compound 15f exhibited significant biological activity, demonstrating:

  • In Vitro Efficacy : Effective in reducing cell viability in cancer cell lines.
  • In Vivo Efficacy : Showed reduced tumor growth in animal models.

The study concluded that benz[cd]indol-2(1H)-one derivatives have the potential to serve as dual-functional agents in cancer therapy due to their ability to target lysosomes and induce both autophagic and apoptotic pathways .

Safety and Toxicology

While exploring the biological activities of benz[cd]indol-2(1H)-one, it is essential to consider its safety profile. Current data indicate that while the compound exhibits promising therapeutic effects, further investigations into its toxicity and safety are warranted. The available safety data sheets provide insights into handling precautions and potential hazards associated with this compound .

Properties

CAS No.

71411-96-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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